![molecular formula C14H20O2Se B14368649 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane CAS No. 90475-37-9](/img/structure/B14368649.png)
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a phenylselanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-dioxane with a phenylselanyl reagent under specific conditions. One common method includes the use of phenylselanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a phenylselenol or even remove it entirely.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Phenylselenol or de-selenated products.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Investigated for its potential antioxidant properties and possible therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane largely depends on the specific reactions it undergoes. In oxidation reactions, the phenylselanyl group can form reactive intermediates like selenoxides, which can further react with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as its role as an antioxidant or in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane: Lacks the phenylselanyl group, making it less reactive in certain types of reactions.
Phenylselanyl derivatives: Compounds like phenylselanyl chloride or phenylselanyl alcohol, which have different reactivity and applications.
Uniqueness
2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane is unique due to the presence of both the dioxane ring and the phenylselanyl group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
90475-37-9 |
|---|---|
Formule moléculaire |
C14H20O2Se |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(2-phenylselanylethyl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2Se/c1-14(2)15-10-12(11-16-14)8-9-17-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
ZCYYTSPERXBZFS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)CC[Se]C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)

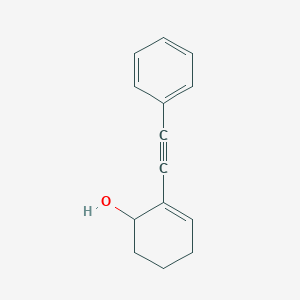
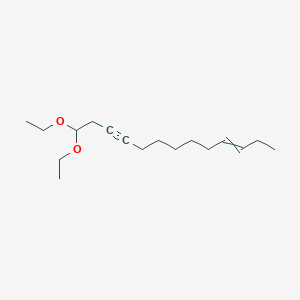
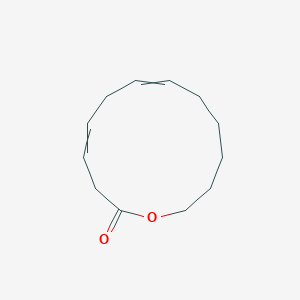
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

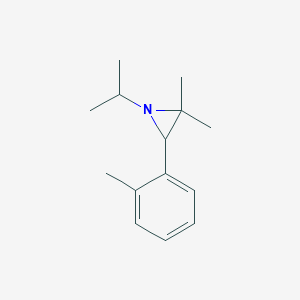
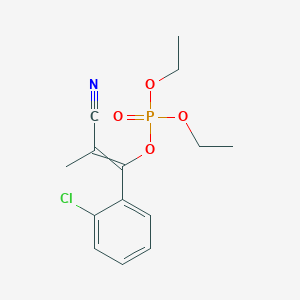
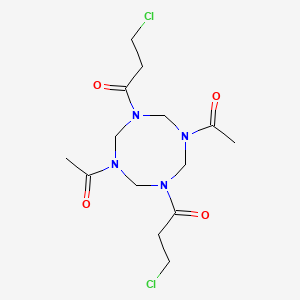
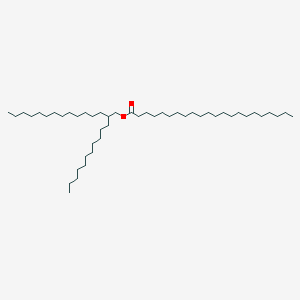
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
